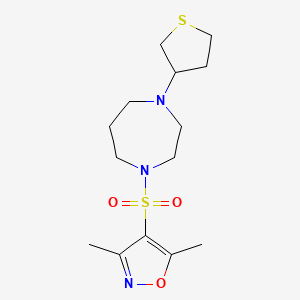

3,5-二甲基-4-((4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷-1-基)磺酰基)异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

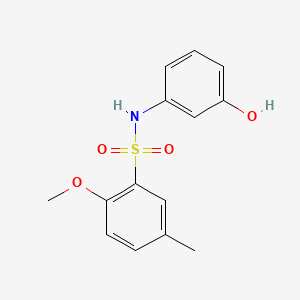

The compound "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" is a novel sulfonamide derivative of 5-substituted-3-methylisoxazole. This compound is part of a broader class of chemicals that have been synthesized and characterized starting from 3,5-dimethylisoxazole, which is a versatile precursor for various sulfonamide derivatives with potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of these novel sulfonamide derivatives involves key steps that start with the generation of 3,5-dimethylisoxazole-4-sulfonamides. These intermediates are then reacted with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes to yield a series of novel aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle. The developed approach has been discussed in terms of its scope and limitations, indicating the versatility and potential challenges in the synthesis of these compounds .

Molecular Structure Analysis

Although the specific molecular structure analysis of "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" is not detailed in the provided papers, similar compounds have been studied using techniques such as X-ray analysis, two-dimensional NMR spectroscopy (HSQC, HMBC, NOESY), and quantum-chemical methods (ab initio, AM1, PM3). These methods allow for a detailed understanding of the molecular geometry, electronic structure, and potential reactive sites of the compounds .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives of isoxazole are diverse and can lead to a variety of products depending on the reactants and conditions used. For instance, the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide and acetic anhydride can yield mixtures of 1- and 2-methylsulfanylmethyl-5-aryloxytetrazoles, with the yield and ratio of products depending on the substituents present in the aryloxy group. This indicates that the reactivity of such compounds can be fine-tuned by modifying the substituents, which is a valuable characteristic for designing compounds with specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives of isoxazole, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the isoxazole ring. The presence of different functional groups can significantly alter these properties, making them suitable for various applications. However, the specific properties of "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" are not discussed in the provided papers, and further experimental studies would be required to determine these characteristics .

科学研究应用

合成与表征

- 对异噁唑衍生物的研究,例如[1-(3,5-二甲基-2,3-二氢-异噁唑-4-磺酰基)-哌啶-4-基}-二苯甲醇的合成和表征,展示了人们对这些化合物在结构和化学性质方面的兴趣。该研究详细介绍了用于确认合成化合物结构的光谱技术和 X 射线衍射研究,突出了异噁唑衍生物在化学合成和分析中的效用 (Naveen 等,2015)。

化学反应和转化

- 对异噁唑的金属化和亲电猝灭的研究为硫代烷基衍生物提供了选择性、直接和在合成上有用的入口。该研究展示了异噁唑化合物在进行化学转化方面的多功能性,这可能与 3,5-二甲基-4-((4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷-1-基)磺酰基)异噁唑等化合物的官能化有关 (Balasubramaniam 等,1990)。

在新化合物合成中的应用

- 新型 5-取代 3-甲基异噁唑-4-磺酰胺的合成展示了异噁唑衍生物在创建新化学实体中的应用。此类研究表明,具有异噁唑部分的化合物有可能作为药理学相关材料合成的中间体 (Filimonov 等,2006)。

药理学应用的潜力

- 虽然与“3,5-二甲基-4-((4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷-1-基)磺酰基)异噁唑”没有直接关系,但对具有结构相似性的化合物进行的研究表明了探索药理学应用的潜力。例如,对磺酰胺衍生物的研究已经证明了其溶解性和化学治疗活性,表明具有相似结构特征的化合物具有治疗潜力 (Schnitzer & Foster,1946)。

属性

IUPAC Name |

3,5-dimethyl-4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S2/c1-11-14(12(2)20-15-11)22(18,19)17-6-3-5-16(7-8-17)13-4-9-21-10-13/h13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLDTVDNBLSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)

![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

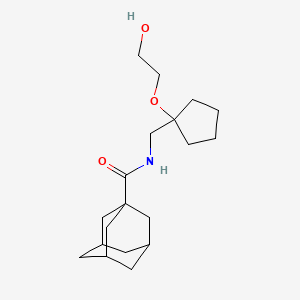

![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)

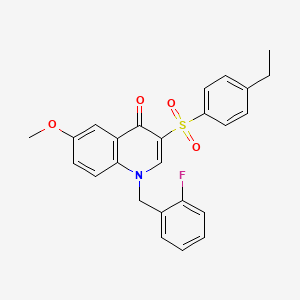

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)

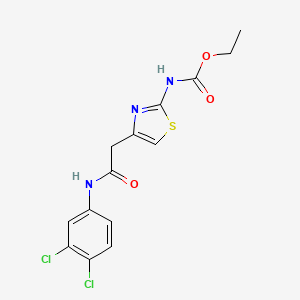

![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)